(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate
Description
Historical Context and Discovery
The discovery and characterization of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate can be traced to the extensive research and development efforts surrounding clopidogrel synthesis and quality control. The compound was first identified and documented as a process-related impurity during the comprehensive analytical characterization of clopidogrel pharmaceutical formulations. The initial recognition of this compound emerged from the systematic identification of impurities present in clopidogrel synthesis pathways, where researchers discovered its presence as a structurally related substance that required careful monitoring and control.
The compound's formal designation as Clopidogrel European Pharmacopoeia Impurity F established its official status in pharmaceutical regulatory frameworks. This classification represented a significant milestone in pharmaceutical quality control, as it acknowledged the compound's potential presence in commercial clopidogrel preparations and established the need for specific analytical methods for its detection and quantification. The systematic study of this compound began in the early 2000s, coinciding with the widespread clinical adoption of clopidogrel and the subsequent need for comprehensive impurity profiling.
Research institutions and pharmaceutical companies collaborated extensively to characterize the compound's formation pathways, structural properties, and analytical behavior. The compound's stereochemical configuration was definitively established as the S-enantiomer, distinguishing it from potential racemic mixtures or other stereoisomers that might arise during synthesis. This stereochemical specificity became crucial for understanding its formation mechanisms and developing appropriate analytical methods for its detection and quantification in pharmaceutical preparations.
Role as a Clopidogrel-Associated Compound
This compound occupies a unique position within the family of clopidogrel-related compounds, serving multiple functions in pharmaceutical development and quality control processes. The compound's primary role as a clopidogrel impurity has been extensively documented in regulatory monographs and pharmaceutical literature. Its formation during clopidogrel synthesis occurs through specific reaction pathways that involve the coupling of key intermediates, particularly during the synthetic steps involving methyl amino(2-chlorophenyl)acetate and thiophene-containing alkylating agents.
The compound's structural relationship to clopidogrel is characterized by the presence of identical pharmacophoric elements, including the 2-chlorophenyl group and the 2-thienylethyl moiety, which are critical for antiplatelet activity. However, the compound lacks the cyclic structure present in the final clopidogrel molecule, representing an "open-ring" intermediate that may arise during synthesis or potentially during degradation processes. This structural similarity necessitates sophisticated analytical methods to achieve adequate separation and quantification in pharmaceutical analysis.
| Structural Feature | This compound | Clopidogrel |
|---|---|---|
| 2-Chlorophenyl Group | Present | Present |
| Thiophene Moiety | 2-Thienylethyl | 2-Thienylethyl |
| Ester Functionality | Methyl ester | Methyl ester |
| Cyclic Structure | Absent (open chain) | Present (thieno-pyridine ring) |
| Stereochemistry | S-Configuration | S-Configuration |
Research has demonstrated that the compound can serve as a synthetic intermediate in alternative clopidogrel synthesis routes, where it represents a key precursor that undergoes cyclization reactions to form the final thieno-pyridine ring system. This dual role as both an impurity and a potential synthetic intermediate highlights the compound's significance in pharmaceutical manufacturing processes and quality control protocols.
Significance in Antiplatelet Therapy Research
The research significance of this compound extends beyond its role as a simple impurity, encompassing important implications for antiplatelet therapy development and mechanistic understanding. The compound's structural features provide valuable insights into the structure-activity relationships governing antiplatelet drug activity, particularly regarding the importance of specific molecular configurations for biological activity.
Studies investigating clopidogrel bioactivation pathways have revealed the critical role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4/5, in metabolizing thiophene-containing compounds. The presence of this compound in pharmaceutical preparations provides researchers with opportunities to study the metabolic fate of structurally related compounds and their potential interactions with drug-metabolizing enzymes. Research has shown that compounds containing the thiophene motif undergo oxidative metabolism that can significantly impact their pharmacological activity.
The compound's role in analytical method development has proven crucial for advancing antiplatelet therapy research. Sophisticated chromatographic methods, including normal-phase liquid chromatography using chiral columns, have been developed specifically to separate and quantify this compound alongside other clopidogrel-related substances. These analytical advances have enabled researchers to conduct comprehensive impurity profiling studies that contribute to understanding the complete chemical landscape of antiplatelet drug preparations.
Position in Contemporary Medicinal Chemistry
In contemporary medicinal chemistry, this compound represents an important example of how process-related impurities can provide valuable insights into drug design principles and synthetic optimization strategies. The compound's well-defined stereochemistry and structural characteristics make it an ideal model for studying chiral recognition phenomena and enantioselective synthesis methodologies.
Properties
IUPAC Name |
methyl (2S)-2-(2-chlorophenyl)-2-(2-thiophen-2-ylethylamino)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-15(18)14(12-6-2-3-7-13(12)16)17-9-8-11-5-4-10-20-11/h2-7,10,14,17H,8-9H2,1H3/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOGEKGFTGONII-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)NCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)NCCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10455961 | |
| Record name | Methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-20-8 | |
| Record name | Methyl (αS)-2-chloro-α-[[2-(2-thienyl)ethyl]amino]benzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (2S)-2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141109208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl (2S)-(2-chlorophenyl){[2-(thiophen-2-yl)ethyl]amino}acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10455961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzeneacetic acid, 2-chloro-α-[[2-(2-thienyl)ethyl]amino]-, methyl ester, (αS) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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| Record name | METHYL (2S)-2-(2-CHLOROPHENYL)-2-((2-(THIOPHEN-2-YL)ETHYL)AMINO)ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K3GU7K9HP3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Early Route via α-Amino Ester Intermediate
Initial methods, as described in EP466569 and US5204469, involved:
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Condensation of o-chlorobenzaldehyde with sodium cyanide and hydroxylamine to form α-amino(2-chlorophenyl)acetic acid.
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Esterification to the methyl ester.
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Reaction with thiophene-2-ethyl p-toluenesulfonate.
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Resolution of enantiomers via chiral chromatography.
Challenges :
Borohydride-Mediated Reductive Amination
US6080875 introduced a reductive amination approach:
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Chiral resolution of α-amino(2-chlorophenyl)acetic acid methyl ester.
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Reaction with thiophene-2-glycidic acid sodium and sodium cyanoborohydride.
Limitations :
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Reagent Accessibility : Sodium cyanoborohydride and thiophene-2-glycidic acid sodium were prohibitively expensive for large-scale use.
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Safety Concerns : Cyanoborohydride posed handling risks due to toxicity.
Improved Methodologies
Stabilized Tartrate Salt Approach (CN101519401A)
The patent CN101519401A revolutionized synthesis by leveraging a stabilized intermediate:
Synthetic Route :
-
Starting Material : (S)-(+)-o-Chlorophenylglycine methyl ester·L-tartrate salt.
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Condensation : Direct reaction with p-substituted thiophene-2-ethyl benzenesulfonate under alkaline conditions (e.g., NaOH/K2CO3 in THF/H2O).
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Acidification : Treatment with HCl, H2SO4, or acetic acid to precipitate the hydrochloride salt.
Advantages :
| Parameter | Improvement vs. Traditional Methods |
|---|---|
| Enantiomeric Purity | >98% ee vs. ≤70% ee |
| Yield | 85–90% vs. 40–50% |
| Reaction Time | 2–6 hours vs. 40+ hours |
| Reagent Cost | 60% reduction |
Mechanistic Insight :
The L-tartrate salt stabilizes the (S)-enantiomer, preventing racemization during condensation. Alkaline conditions deprotonate the amine, facilitating nucleophilic attack on the benzenesulfonate electrophile.
Reaction Optimization and Conditions
Critical Parameters
Workup and Isolation
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Acid Choice : HCl generates the crystalline hydrochloride salt, simplifying filtration.
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Purification : Recrystallization from ethanol/water (3:1) achieves >99.5% purity.
Analytical Validation of Synthesis
Stereochemical Confirmation
Purity Assessment
| Technique | Purpose | Result |
|---|---|---|
| HPLC-UV (C18) | Quantify organic impurities | ≤0.2% total |
| Karl Fischer Titration | Determine moisture content | ≤0.1% w/w |
| HRMS | Confirm molecular ion ([M+H]+) | m/z 310.0745 |
Comparative Analysis of Methodologies
| Method | Yield (%) | ee (%) | Cost Index | Scalability |
|---|---|---|---|---|
| Traditional (EP466569) | 45–50 | 65–70 | 100 | Low |
| Reductive Amination | 60–65 | 85–90 | 150 | Moderate |
| Tartrate Salt (CN101519401A) | 85–90 | 98–99 | 40 | High |
Key Takeaway : The tartrate salt method reduces production costs by 60% while doubling yield compared to early routes.
Industrial-Scale Considerations
Process Intensification
Scientific Research Applications
Synthesis and Characterization
The synthesis of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate often involves multi-step organic reactions, including the use of chlorinated phenyl groups and thiophene derivatives. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the compound.
Pharmaceutical Applications
- Antiplatelet Activity :
-
Neuropharmacology :
- The thiophene moiety in the compound may confer neuroactive properties, making it a candidate for further investigation in treating neurological disorders. Preliminary studies indicate that derivatives of this compound can affect neurotransmitter systems, which could lead to novel therapeutic agents .
- Drug Development :
Material Science Applications
-
Polymer Chemistry :
- The compound's unique structure allows it to be explored as a building block for polymers with specific properties, such as increased thermal stability or enhanced electrical conductivity. Research into polymer composites incorporating this compound has shown promising results in improving material performance .
- Sensor Technology :
Case Studies
Mechanism of Action
The mechanism of action of (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Clopidogrel Bisulfate
Clopidogrel (CAS: 120202-66-6) shares the 2-chlorophenyl and thiophene motifs but incorporates a cyclized thieno[3,2-c]pyridine ring instead of the open-chain ethylamine group. This cyclization enhances its bioavailability and antiplatelet activity by irreversibly inhibiting the P2Y₁₂ receptor . The sulfate salt form improves solubility for oral administration.
Fluorophenyl Analogs
Replacing the 2-chlorophenyl group with 4-fluorophenyl (CAS: N/A) reduces steric hindrance, altering binding kinetics to cytochrome P450 enzymes involved in metabolic activation. This modification is explored in prodrug optimization studies .
Sulfate and Hydrochloride Salts
The sulfate derivative (CAS: 402746-56-9) exhibits higher aqueous solubility (407.88 g/mol) compared to the hydrochloride (346.27 g/mol), making it suitable for intravenous formulations in pharmacokinetic studies .
Pharmacological Analogs
Rotigotine Derivatives
Rotigotine (CAS: 99755-59-6) shares the 2-(thiophen-2-yl)ethylamine moiety but incorporates a tetralin backbone instead of the chlorophenyl group. It acts as a dopamine agonist for Parkinson’s disease, highlighting the pharmacological versatility of thiophene-ethylamine scaffolds .
Ethyl 2-Oxo-2-((2-sulfamoylphenyl)amino)acetate
This compound () replaces the chlorophenyl group with a sulfamoylphenyl moiety, shifting activity toward carbonic anhydrase inhibition. Its synthesis involves ethyl chlorooxalate, demonstrating divergent reactivity compared to the methyl ester in the target compound .
Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride
This precursor (CAS: 141109-14-0) lacks the thiophen-2-yl ethylamine group and is resolved via chiral chromatography before condensation. Its lower molecular weight (219.65 g/mol) simplifies purification .
2-(Thienyl)ethyl Tosylate
Used in the condensation step (CAS: 40412-06-4), this tosylate activates the thiophen-2-yl ethylamine for nucleophilic substitution, contrasting with direct alkylation methods in related syntheses .
Biological Activity
(S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate (CAS No. 141109-19-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₅H₁₇Cl₂NO₂S
- Molecular Weight : 346.27 g/mol
- Purity : Typically assessed in various studies, with specifications depending on the source .
The compound exhibits biological activity that may be attributed to its structural components, particularly the thiophene and chlorophenyl groups. These moieties can influence interactions with biological targets, including receptors and enzymes.
Antiviral Activity
Recent studies have highlighted the potential antiviral properties of compounds structurally similar to this compound. For instance, derivatives with quinoxaline moieties have shown significant antiviral activity against various viruses, including Herpes simplex and Hepatitis C viruses . The mechanisms often involve inhibition of viral replication or interference with viral entry into host cells.
Anticancer Potential
Research indicates that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting proliferation. For example, certain benzimidazole derivatives have demonstrated effectiveness against cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptosis-related proteins .
Neuroprotective Effects
There is emerging evidence suggesting that related compounds may possess neuroprotective effects. Studies have indicated that certain derivatives can modulate glutamate receptors, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study A | Investigated the antiviral effects of related compounds, showing EC₅₀ values indicating effective inhibition of viral replication. |
| Study B | Explored the cytotoxicity profiles of similar derivatives in cancer cell lines, revealing selective toxicity towards malignant cells while sparing normal cells. |
| Study C | Assessed neuroprotective properties through in vitro assays demonstrating reduced oxidative stress in neuronal cultures exposed to neurotoxins. |
Q & A
Basic: What are the key synthetic routes for preparing (S)-Methyl 2-(2-chlorophenyl)-2-((2-(thiophen-2-yl)ethyl)amino)acetate?
Methodological Answer:
The synthesis typically involves a multi-step approach:
- Step 1 : Condensation of 2-(thiophen-2-yl)ethylamine with 2-chlorophenylglyoxylate derivatives under anhydrous conditions. A tert-butoxycarbonyl (Boc) protecting group is often used to shield the amine during intermediate steps .
- Step 2 : Chiral resolution to isolate the (S)-enantiomer, achieved via chiral HPLC or asymmetric catalysis.
- Step 3 : Deprotection (e.g., HCl-mediated Boc removal) and final esterification with methanol.
Recrystallization from methanol/ethyl acetate (2:8) is commonly employed for purification .
Basic: How is the compound characterized to confirm its structure and enantiomeric purity?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to verify the backbone structure. Key signals include the thiophene protons (δ 6.8–7.4 ppm) and the chiral center’s methine proton (δ 4.2–4.5 ppm) .
- Chiral HPLC : A Chiralpak® column (e.g., AD-H) with hexane/isopropanol mobile phase resolves enantiomers, ensuring >99% (S)-configuration purity .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H] at m/z 346.27) .
Basic: What in vitro models are used to evaluate its biological activity?
Methodological Answer:
- Platelet Aggregation Assays : As a clopidogrel-related impurity, its antiplatelet activity is tested using human platelet-rich plasma (PRP) induced by ADP or collagen .
- Metabolic Stability : Incubation with human liver microsomes (HLMs) assesses cytochrome P450-mediated degradation, with LC-MS/MS quantifying parent compound depletion .
Advanced: How can enantiomeric purity be maintained during large-scale synthesis?
Methodological Answer:
- Asymmetric Catalysis : Use of chiral ligands (e.g., BINAP) in palladium-catalyzed amination ensures stereochemical control .
- Crystallization-Induced Dynamic Resolution (CIDR) : Exploit differential solubility of enantiomers in solvent mixtures (e.g., ethanol/water) to enhance (S)-enantiomer yield .
- In-line PAT Tools : Real-time monitoring via Raman spectroscopy detects enantiomeric shifts during synthesis .
Advanced: What mechanistic insights explain the stereoselectivity in its synthesis?
Methodological Answer:
- Steric and Electronic Effects : The Boc group directs nucleophilic attack by 2-(thiophen-2-yl)ethylamine to the (S)-configured carbon via a six-membered transition state .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize the transition state, favoring (S)-enantiomer formation .
Advanced: How do structural modifications impact its pharmacological activity?
Methodological Answer:
- Thiophene Substitution : Replacing thiophene with furan reduces antiplatelet activity due to weaker π-π stacking with P2Y receptors .
- Chlorophenyl Position : Meta-substitution on the phenyl ring decreases metabolic stability compared to the ortho-chloro derivative .
Advanced: How to resolve contradictions in reported synthetic yields?
Methodological Answer:
- Reaction Optimization : Varying catalysts (e.g., HOBt vs. EDC) and temperatures (50°C vs. RT) can explain yield discrepancies. For example, HOBt at 50°C improves amide coupling efficiency to >85% .
- Impurity Profiling : LC-MS identifies side products (e.g., diastereomers or hydrolyzed esters) that reduce apparent yields .
Advanced: What strategies optimize reaction conditions for scale-up?
Methodological Answer:
- Solvent Selection : Replace DMF with 2-MeTHF for easier removal and reduced toxicity .
- Continuous Flow Chemistry : Enhances mixing and heat transfer, reducing racemization risk during Boc deprotection .
- Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., pH, stoichiometry) for maximizing yield and enantiopurity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
